![molecular formula C17H27NO B257282 1-(1-Adamantylcarbonyl)azepane](/img/structure/B257282.png)
1-(1-Adamantylcarbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantylcarbonyl)azepane, also known as AdMA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. AdMA is a cyclic amine that is structurally similar to other biologically active compounds, such as neurotransmitters and hormones.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantylcarbonyl)azepane has been studied for its potential use in various scientific research applications, including drug discovery, chemical biology, and neuropharmacology. 1-(1-Adamantylcarbonyl)azepane has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. 1-(1-Adamantylcarbonyl)azepane has also been studied for its potential use as a tool for studying the function of neurotransmitters and hormones in the brain.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantylcarbonyl)azepane is not fully understood, but it is believed to act as a modulator of neurotransmitter and hormone receptors in the brain. 1-(1-Adamantylcarbonyl)azepane has been shown to bind to various receptors, including dopamine, serotonin, and adrenergic receptors. 1-(1-Adamantylcarbonyl)azepane has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)azepane has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved cognitive function, and reduced inflammation. 1-(1-Adamantylcarbonyl)azepane has also been shown to have potential neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Adamantylcarbonyl)azepane has several advantages for use in lab experiments, including its high yield and purity, and its potential as a therapeutic agent for neurological disorders. However, 1-(1-Adamantylcarbonyl)azepane also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Adamantylcarbonyl)azepane, including further studies on its potential therapeutic effects for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Adamantylcarbonyl)azepane and its potential side effects. 1-(1-Adamantylcarbonyl)azepane may also have potential as a tool for studying the function of neurotransmitters and hormones in the brain, and further research in this area may be beneficial. Finally, the synthesis method for 1-(1-Adamantylcarbonyl)azepane may be improved to increase yield and purity, which would be beneficial for future research.
Conclusion
In conclusion, 1-(1-Adamantylcarbonyl)azepane is a chemical compound that has been widely studied for its potential use in various scientific research applications. 1-(1-Adamantylcarbonyl)azepane has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, and it may also have potential as a tool for studying the function of neurotransmitters and hormones in the brain. Further research is needed to fully understand the mechanism of action of 1-(1-Adamantylcarbonyl)azepane and its potential side effects, as well as to improve the synthesis method for 1-(1-Adamantylcarbonyl)azepane.
Synthesemethoden
The synthesis method for 1-(1-Adamantylcarbonyl)azepane involves the reaction of 1-adamantylamine with phosgene. The resulting product is then reacted with 1,6-hexanediamine to form 1-(1-Adamantylcarbonyl)azepane. This method has been used in various studies to synthesize 1-(1-Adamantylcarbonyl)azepane in high yields and purity.
Eigenschaften
Produktname |
1-(1-Adamantylcarbonyl)azepane |
---|---|
Molekularformel |
C17H27NO |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
1-adamantyl(azepan-1-yl)methanone |
InChI |
InChI=1S/C17H27NO/c19-16(18-5-3-1-2-4-6-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |
InChI-Schlüssel |
XICGPKIYVIIEFX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.